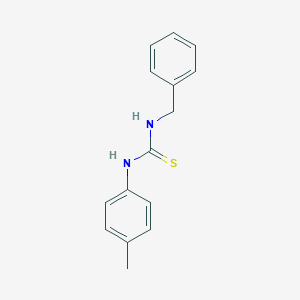

1-Benzyl-3-(4-methylphenyl)thiourea

Description

Properties

IUPAC Name |

1-benzyl-3-(4-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c1-12-7-9-14(10-8-12)17-15(18)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXPJJFLPWHSOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 3 4 Methylphenyl Thiourea and Analogues

Overview of Synthetic Routes to N,N'-Disubstituted Thioureas

The preparation of N,N'-disubstituted thioureas can be achieved through several synthetic pathways. The most prevalent and versatile of these is the reaction involving isothiocyanates. However, alternative strategies have also been developed to circumvent the use of potentially hazardous reagents or to accommodate a broader range of substrates.

Isothiocyanate-Mediated Condensation Reactions

The most common and straightforward method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. ijacskros.com This reaction is highly efficient and proceeds through the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

The general mechanism involves the attack of the amine on the central carbon of the isothiocyanate, leading to the formation of a zwitterionic intermediate. This intermediate then undergoes a proton transfer to yield the final thiourea (B124793) product. The reaction is typically exothermic and often proceeds to completion at room temperature or with gentle heating. A variety of solvents can be employed, with the choice often depending on the solubility of the reactants.

This method's popularity stems from its high yields, mild reaction conditions, and the commercial availability of a wide range of isothiocyanates and amines. The process is generally characterized by its operational simplicity and the ease of purification of the resulting thiourea derivatives. nih.gov

Alternative Synthetic Strategies for Thiourea Formation

Another strategy involves the use of thiophosgene (B130339) or its derivatives, although the high toxicity of thiophosgene has led to a decline in its use in favor of safer alternatives. More recent developments include mechanochemical methods, where reactants are milled together, often in the absence of a solvent, providing a greener and more efficient synthetic route. nih.gov Additionally, multicomponent reactions utilizing isocyanides, amines, and a sulfur source have been reported as an atom-economical approach to thiourea synthesis. organic-chemistry.org

Specific Synthesis of 1-Benzyl-3-(4-methylphenyl)thiourea

The synthesis of this compound is most effectively achieved through the condensation of either benzylamine (B48309) with 4-methylphenyl isothiocyanate or 4-methylaniline (p-toluidine) with benzyl (B1604629) isothiocyanate.

Precursor Selection and Reactant Stoichiometry

The selection of precursors for the synthesis of this compound is guided by the principles of isothiocyanate-mediated condensation. The two primary synthetic routes are:

Route A: Reaction of benzylamine with 4-methylphenyl isothiocyanate (p-tolyl isothiocyanate).

Route B: Reaction of 4-methylaniline (p-toluidine) with benzyl isothiocyanate.

In both routes, a stoichiometric ratio of 1:1 between the amine and the isothiocyanate is typically employed to ensure complete conversion and minimize the presence of unreacted starting materials in the final product. An excess of one reactant is generally not necessary due to the high reactivity of the isothiocyanate group towards primary amines.

| Route | Amine Precursor | Isothiocyanate Precursor | Stoichiometric Ratio (Amine:Isothiocyanate) |

| A | Benzylamine | 4-Methylphenyl isothiocyanate | 1:1 |

| B | 4-Methylaniline | Benzyl isothiocyanate | 1:1 |

Reaction Conditions and Optimization (e.g., Solvent Systems, Temperature Profiles, Reaction Duration)

The reaction conditions for the synthesis of this compound can be optimized to achieve high yields and purity.

Solvent Systems: A variety of organic solvents can be used, with the choice depending on the solubility of the reactants. Common solvents include ethanol (B145695), acetone, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM). For instance, reactions can be carried out in refluxing ethanol. nih.gov The use of aqueous media has also been explored as a green chemistry approach. organic-chemistry.org

Temperature Profiles: The reaction is often carried out at room temperature, as the nucleophilic addition is typically efficient under these conditions. However, in some cases, gentle heating or refluxing may be employed to increase the reaction rate and ensure completion, particularly if the reactants are sterically hindered or less reactive. For example, some syntheses are conducted at 60°C. tandfonline.com

Reaction Duration: The reaction time can vary from a few minutes to several hours. Monitoring the reaction progress by thin-layer chromatography (TLC) is a common practice to determine the point of completion. Many isothiocyanate-amine condensations are complete within 2-3 hours at room temperature. ijacskros.com

| Parameter | Typical Conditions | Notes |

| Solvent | Ethanol, Acetone, THF, DCM | Choice depends on reactant solubility. |

| Temperature | Room Temperature to Reflux (e.g., 60°C) | Gentle heating can increase reaction rate. tandfonline.com |

| Duration | 30 minutes to several hours | Monitored by TLC for completion. |

Purification Techniques and Yield Optimization Strategies

Following the completion of the reaction, the crude this compound is purified to remove any unreacted starting materials or by-products.

Purification Techniques: The most common method for purifying solid thiourea derivatives is recrystallization. mt.com A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good choice for this purpose. orgsyn.org The product may also be purified by washing the crude solid with a suitable solvent to remove impurities. In some cases, column chromatography may be employed for purification. ijacskros.com

Yield Optimization Strategies: To maximize the yield, it is crucial to ensure the purity of the starting materials and maintain the correct stoichiometric ratio. Careful control of the reaction temperature can prevent the formation of side products. Efficient purification techniques, such as slow recrystallization, will minimize product loss. Yields for isothiocyanate-mediated thiourea synthesis are typically high, often exceeding 80-90%. tandfonline.com

| Technique | Description |

| Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. mt.com |

| Washing | The solid product is washed with a solvent in which the impurities are soluble but the product is not. |

| Column Chromatography | The product is separated from impurities based on its differential adsorption on a stationary phase. ijacskros.com |

Synthesis of Related Thiourea Derivatives for Comparative Studies

The synthesis of thiourea derivatives is a significant area of research due to their wide range of applications, including their use as building blocks for heterocyclic compounds. asianpubs.org The general structure of thiourea, characterized by a C=S group flanked by two nitrogen atoms, allows for extensive structural modifications. analis.com.mymdpi.com The reactivity of the thiourea moiety, particularly its ability to tautomerize between thione and thiol forms, makes it a versatile intermediate in organic synthesis. mdpi.com Methodologies for synthesizing N-substituted thioureas often involve the reaction of amines with isothiocyanates, or with alkali metal thiocyanates in the presence of a strong acid. asianpubs.org Other approaches utilize reagents like carbon disulfide. researchgate.netorganic-chemistry.org

Examination of Structural Modifications and Substituent Effects on Synthesis

The substitution pattern on the aromatic rings of arylthioureas plays a crucial role. The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the amine or isothiocyanate precursors can alter their nucleophilicity or electrophilicity, respectively, thereby affecting the rate and efficiency of the thiourea-forming reaction. For instance, in syntheses involving the reaction of an amine with an isothiocyanate, a more nucleophilic amine (e.g., one with an EDG) will typically react more readily. Conversely, an isothiocyanate with an EWG becomes a more potent electrophile, accelerating the reaction. A study on N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(arylthioureido)benzenesulfonamides showed that attaching a phenyl ring with a fluorine atom (an EWG) resulted in a successful synthesis with notable biological activity. analis.com.my

The steric hindrance of the substituents is another critical factor. Bulky groups near the reactive centers can impede the approach of the reactants, potentially requiring more forceful reaction conditions, such as higher temperatures or longer reaction times, and may lead to lower yields. researchgate.net However, some methods have been developed to permit the formation of thiourea even with hindered amines. researchgate.net

The synthesis of N,N'-disubstituted thioureas is a common strategy, and the structural relationship between the substituents determines the properties of the final compound. analis.com.my For example, two series of thio compounds related to hexestrol (B1673224) were synthesized, one containing N-substituted thiourea functions and another with thiosemicarbazide (B42300) moieties, demonstrating how internal structural modifications can be systematically explored. nih.gov

The following table summarizes the synthesis of various substituted thiourea derivatives, highlighting the different precursors used.

| Precursor 1 (Amine) | Precursor 2 (Isothiocyanate/Thioacylating Agent) | Resulting Thiourea Derivative Type | Reference |

| Primary Aliphatic Amines | Carbon Disulfide | Symmetrical and Unsymmetrical Di- and Trisubstituted Thioureas | organic-chemistry.org |

| Arylamines | Phenylisothiocyanate | N-(4/6-substituted-BT-2-yl)-N′-(phenyl)thioureas | nih.gov |

| 4/6-substituted 2-aminobenzothiazoles | Phenylisothiocyanate | 1-(4/6-substituted-BT-2-yl)-3-phenyl-2-thiobarbituric acids (after further reaction) | nih.gov |

| Allylthiourea | Benzoyl Chloride Analogs | 1-allyl-3-benzoylthiourea analogs | nih.gov |

| Primary Amines | Carbamoyl-protected isothiocyanates | N,N'-diprotected guanidines (after reaction with Burgess reagent) | organic-chemistry.org |

One-Pot Synthesis Approaches for Thiourea Derivatives

One-pot synthesis methodologies are highly valued in organic chemistry for their efficiency, reduced waste, and operational simplicity. Several one-pot approaches for synthesizing thiourea derivatives have been developed, often avoiding the isolation of potentially unstable intermediates like isothiocyanates. researchgate.netsemanticscholar.org

A prevalent one-pot method involves the reaction of an amine, carbon disulfide, and an oxidizing agent in an aqueous medium. researchgate.net This approach is environmentally friendly and can be used for both symmetrical and asymmetrical thioureas. The mechanism is proposed to proceed through an intermediate which is then reacted in situ. Another green chemistry approach involves the solvent-free grinding of reactants, such as ammonium (B1175870) thiocyanate, a bis-functional acid chloride, and an arylamine, to produce N-aryl-N'-aroyl(acyl)thioureas in good yields and short reaction times. asianpubs.org

Another versatile one-pot procedure reacts primary amines with carbon disulfide in an aqueous medium to efficiently synthesize symmetrical and unsymmetrical substituted thiourea derivatives. organic-chemistry.orgorganic-chemistry.org This protocol works particularly well with aliphatic primary amines. organic-chemistry.org For example, dialkyl amines can react with carbon disulfide and sodium hydroxide (B78521) in water to form sodium dialkyldithiocarbamates, which then react with primary amines to yield thioureas. organic-chemistry.org

The synthesis of thio-augmented sulfonylureas has been achieved via a one-pot Bunte's reaction-enabled platform under aqueous conditions. nih.gov This method avoids the use of hazardous reagents commonly associated with the conversion of ureas to thioureas, such as carbon disulfide, thiophosgene, or Lawesson's reagent. nih.gov

In some cases, unexpected products can form in one-pot reactions. For instance, a study on the synthesis of hexasubstituted thiourea from isothiocyanato cyclophosphazene intermediates and various aromatic amines in a one-pot system resulted in the formation of unexpected thiourea derivatives in good yields (53–82%). semanticscholar.orgdoaj.org This highlights the complexity that can arise in multicomponent reactions and the need for careful characterization of the products. semanticscholar.orgdoaj.org

The table below outlines different one-pot synthesis strategies for thiourea derivatives.

| Reactants | Reagents/Conditions | Product Type | Reference |

| Amine, Carbon Disulfide | Oxidants (e.g., H₂O₂, EDTA/sodium percarbonate) in water | Symmetrical and Asymmetrical Thioureas | researchgate.net |

| Hexachlorocyclotriphosphazene, Potassium Thiocyanate, Amine | Dry acetone, reflux | Hexasubstituted Thiourea Derivatives | semanticscholar.org |

| Primary Amines, Carbon Disulfide | Aqueous medium | Symmetrical and Unsymmetrical Substituted Thioureas | organic-chemistry.orgorganic-chemistry.org |

| Sulfonylureas | Bunte's reaction conditions, aqueous | Thio-sulfonylureas | nih.gov |

| Ammonium Thiocyanate, Bis-functional Acid Chloride, Arylamine | Solvent-free grinding | N-aryl-N'-aroyl(acyl)thioureas | asianpubs.org |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and vibrational modes within the molecule.

The FT-IR spectrum of thiourea (B124793) derivatives provides valuable information about their structural features. For compounds structurally similar to 1-Benzyl-3-(4-methylphenyl)thiourea, key vibrational bands are consistently observed. The N-H stretching vibrations typically appear as prominent bands in the region of 3100-3400 cm⁻¹. For instance, in 1-benzyl-3-phenylthiourea (B182860), amide absorption bands are found at 3149 and 3363 cm⁻¹. mdpi.com

The thioamide group (-(C=S)NH-) gives rise to several characteristic bands. The C=S stretching vibration, often mixed with other modes, is a crucial marker found in the 744-842 cm⁻¹ range. mdpi.comconicet.gov.ar The C-N stretching vibrations of the thiourea moiety are typically located in the 1200-1612 cm⁻¹ spectral range. researchgate.net Deformation modes of the N-H group (δNH) are also prominent, often observed around 1512-1578 cm⁻¹. conicet.gov.ar Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the stretching of the methylene (B1212753) (CH₂) group in the benzyl (B1604629) moiety appears in the 2850-2923 cm⁻¹ range. conicet.gov.ar

Table 1: Typical FT-IR Band Assignments for this compound and Related Compounds

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3149 - 3363 | N-H Stretching | mdpi.com |

| ~3000 - 3100 | Aromatic C-H Stretching | conicet.gov.ar |

| ~2850 - 2923 | Aliphatic C-H Stretching (CH₂) | conicet.gov.ar |

| ~1512 - 1578 | N-H Bending / C-N Stretching | conicet.gov.arresearchgate.net |

| ~1450 | Thioamide band | mdpi.com |

| ~744 - 842 | C=S Stretching | mdpi.comconicet.gov.ar |

Raman spectroscopy complements FT-IR analysis, providing data on the vibrational modes of the molecule. Studies on analogous compounds like 1,3-diphenyl thiourea and other thiourea derivatives show characteristic Raman bands. eurjchem.com The symmetric "ring breathing" mode of the phenyl ring often produces a strong band, typically observed around 990-1000 cm⁻¹. asianpubs.org

The C=S stretching mode is also Raman active and is found in the 600–800 cm⁻¹ range. scispace.com For instance, in 1-(adamantan-1-ylcarbonyl)-3-(dichlorophenyl)thioureas, this mode is observed near 744 cm⁻¹. conicet.gov.ar The N-H stretching vibrations are also visible in the Raman spectrum, with frequencies corresponding to those seen in FT-IR. asianpubs.org Aromatic C-H stretching modes are found above 3000 cm⁻¹, and bands corresponding to C-N stretching and N-H bending are also identifiable. asianpubs.orgscispace.com

Table 2: Typical Raman Band Assignments for Thiourea Derivatives

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3070 | N-H Stretching | asianpubs.org |

| ~3040 | Aromatic C-H Stretching | asianpubs.org |

| ~1602 | Pyridine/Phenyl Ring Stretching | asianpubs.org |

| ~1579 | N-H Deformation | scispace.com |

| ~990 | Ring Breathing Mode | asianpubs.org |

| ~755 | C=S Stretching | scispace.com |

To achieve a definitive assignment of vibrational modes, experimental data from FT-IR and Raman spectroscopy are often correlated with theoretical calculations. researchgate.neteurjchem.com Density Functional Theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to calculate the optimized molecular geometry and theoretical vibrational frequencies. researchgate.neteurjchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the local chemical environment of each proton and carbon atom.

The ¹H NMR spectrum provides distinct signals for the different types of protons in the molecule. The two N-H protons of the thiourea backbone typically appear as two separate broad singlets, with chemical shifts that can vary but are often found in the range of δ 7.6 to 9.7 ppm. mdpi.commdpi.com

The protons of the benzyl group's methylene (CH₂) bridge usually appear as a singlet or a doublet around δ 4.3 to 5.7 ppm. semanticscholar.orgnih.gov The aromatic protons on the benzyl and p-tolyl rings resonate in the region of δ 7.0 to 7.6 ppm, often as complex multiplets. mdpi.comnih.gov The methyl (CH₃) protons on the p-tolyl group give a characteristic sharp singlet at a higher field, typically around δ 2.25-2.35 ppm. nih.govresearchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference (Analogous Compounds) |

| N-H (Thiourea) | ~7.6 - 9.7 | 2 x Singlet (broad) | mdpi.commdpi.com |

| Aromatic H (Phenyl & p-Tolyl) | ~7.0 - 7.6 | Multiplet | mdpi.comnih.gov |

| Benzyl CH₂ | ~4.3 - 5.7 | Singlet/Doublet | semanticscholar.orgnih.gov |

| Methyl CH₃ | ~2.25 - 2.35 | Singlet | nih.govresearchgate.net |

The ¹³C NMR spectrum provides further structural confirmation. The most downfield signal belongs to the thiocarbonyl (C=S) carbon, which is highly deshielded and typically appears in the range of δ 176 to 185 ppm. mdpi.commdpi.com

The carbon of the benzyl methylene (CH₂) group is found significantly upfield, with a chemical shift around δ 45 to 56 ppm. mdpi.comsemanticscholar.org The aromatic carbons resonate in the typical range of δ 120 to 147 ppm. mdpi.com The carbon of the methyl (CH₃) group on the p-tolyl ring is the most shielded, appearing at approximately δ 20-22 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Reference (Analogous Compounds) |

| C=S (Thiocarbonyl) | ~176 - 185 | mdpi.commdpi.com |

| Aromatic C (Quaternary & CH) | ~120 - 147 | mdpi.com |

| Benzyl CH₂ | ~45 - 56 | mdpi.comsemanticscholar.org |

| Methyl CH₃ | ~20 - 22 | asianpubs.org |

Advanced NMR Techniques for Comprehensive Structural Confirmation

To unambiguously establish the molecular structure of this compound, a variety of advanced Nuclear Magnetic Resonance (NMR) techniques are employed. researchgate.net These one-dimensional (1D) and two-dimensional (2D) experiments provide through-bond and through-space correlations between different nuclei, allowing for a complete assignment of proton (¹H) and carbon (¹³C) signals. researchgate.netresearchgate.net

Commonly utilized 2D NMR experiments include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations within the molecule, identifying adjacent protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbons bearing protons. youtube.comuvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together different molecular fragments. youtube.comuvic.ca

DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D experiment, DEPT is invaluable for differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) groups based on the phase of their signals. uvic.ca

Through the combined interpretation of these spectra, a detailed and confirmed structural assignment for this compound can be achieved. For instance, the correlation between the methylene protons of the benzyl group and the adjacent aromatic protons can be observed in the COSY spectrum. The HSQC spectrum would then link these methylene protons to their corresponding carbon signal. Finally, HMBC correlations can establish the connectivity between the benzyl group, the thiourea core, and the 4-methylphenyl ring. youtube.comuvic.ca

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for identifying chromophoric groups.

The UV-Vis spectrum of this compound is characterized by absorption bands that arise from electronic transitions within its chromophoric moieties. mdpi.com The primary chromophores in this molecule are the phenyl and 4-methylphenyl rings, as well as the thiocarbonyl (C=S) group of the thiourea linkage. ajchem-a.com The presence of these groups leads to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. ukm.myrsc.org The intense absorption bands are typically attributed to π → π* transitions within the aromatic rings and the C=S group. ajchem-a.com Less intense absorptions may arise from n → π* transitions, involving the non-bonding electrons on the sulfur and nitrogen atoms. ajchem-a.comukm.my

The electronic spectrum of thiourea derivatives typically displays absorption bands corresponding to both π→π* and n→π* transitions. ukm.my For compounds similar to this compound, intense absorption peaks are observed in the range of 268 to 317 nm, which are ascribed to π-π* electronic transitions. ajchem-a.com These transitions are associated with the double bonds present in the aromatic rings and the thiocarbonyl (C=S) group. ajchem-a.com Another, less intense, absorption region can sometimes be observed at longer wavelengths, which is attributed to n-π* electronic transitions originating from the lone pairs of electrons on the sulfur and oxygen (if present) atoms. ajchem-a.com The specific absorption maxima (λmax) for this compound are influenced by the solvent used and the specific electronic environment of the chromophores. The molar absorptivity (ε) associated with these transitions provides information about the probability of the transition occurring. For example, a related bis-thiourea compound exhibited maximum absorption bands at 277 nm (ε = 20433.3 M⁻¹ cm⁻¹) and 314 nm (ε = 17866.6 M⁻¹ cm⁻¹), attributed to n→π* transitions. ukm.myukm.edu.my

The following table summarizes typical electronic transitions and their corresponding wavelength ranges for chromophores present in this compound.

| Electronic Transition | Chromophore | Typical Wavelength Range (nm) |

| π → π | Aromatic Rings (Phenyl, 4-methylphenyl) | 200 - 280 |

| π → π | Thiocarbonyl (C=S) | 290 - 350 |

| n → π* | Thiocarbonyl (C=S), Amine (N-H) | 300 - 400 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

In mass spectrometry, the molecular ion peak (M⁺) provides the molecular weight of the compound. For this compound, the molecular ion peak would confirm its molecular formula. The presence of sulfur in the molecule gives rise to a characteristic isotopic pattern. Sulfur has a naturally occurring isotope, ³⁴S, with an abundance of approximately 4.21%. This results in an M+2 peak in the mass spectrum that is about 4.21% of the intensity of the molecular ion peak (M⁺), providing strong evidence for the presence of a single sulfur atom in the molecule. libretexts.org This isotopic signature is a key diagnostic tool in the mass spectral analysis of sulfur-containing compounds.

The fragmentation of this compound in the mass spectrometer provides valuable structural information. The fragmentation patterns are influenced by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for thiourea derivatives involve cleavage of the bonds adjacent to the thiocarbonyl group and within the substituent groups. libretexts.orgresearchgate.net

For this compound, some expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-N bond adjacent to the benzyl group can lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is a very common and often abundant peak in the mass spectra of benzyl-containing compounds.

Cleavage of the Thiourea Core: The C-N and C-S bonds within the thiourea moiety can cleave, leading to various fragment ions. For instance, cleavage can result in the formation of the 4-methylphenyl isothiocyanate ion or the benzyl isothiocyanate ion.

Loss of Small Molecules: Fragmentation can also proceed through the loss of small, stable neutral molecules like H₂S or HCN.

The analysis of these fragmentation patterns allows for the reconstruction of the molecular structure and confirms the connectivity of the benzyl and 4-methylphenyl groups to the central thiourea unit. The relative abundance of the fragment ions can also provide insights into the relative stability of different parts of the molecule. libretexts.org

The following table lists some of the expected key fragment ions for this compound and their corresponding mass-to-charge ratios (m/z).

| Fragment Ion | Structure | m/z |

| Benzyl cation | [C₇H₇]⁺ | 91 |

| 4-methylphenyl isothiocyanate ion | [CH₃C₆H₄NCS]⁺ | 149 |

| Benzyl isothiocyanate ion | [C₆H₅CH₂NCS]⁺ | 149 |

| 4-methylphenylamino ion | [CH₃C₆H₄NH]⁺ | 106 |

| Benzylamino ion | [C₆H₅CH₂NH]⁺ | 106 |

Crystallographic Analysis and Molecular Conformation

Single Crystal X-ray Diffraction Studies

The determination of the crystal structure of 1-benzyl-3-(4-methylphenyl)thiourea through single-crystal X-ray diffraction would provide definitive information on its solid-state conformation and packing.

Crystal System and Space Group Determination

Based on studies of similar asymmetrically substituted thiourea (B124793) derivatives, it is likely that this compound would crystallize in a centrosymmetric space group, such as the monoclinic P2₁/c or the triclinic P-1. These space groups are common for this class of organic compounds.

Unit Cell Parameters and Asymmetric Unit Composition

The unit cell parameters (a, b, c, α, β, γ) and the volume of the unit cell would be determined from the diffraction data. Typically, the asymmetric unit would contain one or two independent molecules of this compound. For instance, the related compound 1-benzylideneamino-3-(4-methylphenyl)thiourea crystallizes in the monoclinic system with four molecules in the unit cell. nih.gov

Molecular Geometry, Bond Lengths, and Bond Angles

The molecular geometry, including the bond lengths and angles of the thiourea core and the substituent groups, would be precisely determined. The C=S bond length is a key indicator of the electronic environment of the thiourea moiety. In related compounds, this bond length typically ranges from 1.67 Å to 1.70 Å. researchgate.net The C-N bond lengths within the thiourea core are expected to be intermediate between single and double bond character, indicating electron delocalization. For example, in N,N,N′-tribenzylthiourea, the C-N bond distances are approximately 1.34 Å and 1.36 Å. researchgate.net The bond angles around the central carbon atom of the thiourea group would deviate slightly from the ideal 120° of sp² hybridization due to steric and electronic effects of the benzyl (B1604629) and 4-methylphenyl groups.

Conformation of the Thiourea Moiety

The conformation of the thiourea backbone and the relative orientation of the substituent groups are critical aspects of the molecular structure.

Stabilization by Intramolecular Hydrogen Bonding Interactions

Intramolecular hydrogen bonds can play a significant role in stabilizing the molecular conformation of thiourea derivatives. While this compound lacks the acyl group often involved in such interactions in other studied thioureas, the potential for weaker C-H···S or C-H···π interactions exists, which would be revealed by a detailed crystallographic study. In many acylthiourea derivatives, a six-membered pseudo-ring is formed through an N-H···O intramolecular hydrogen bond, which significantly influences the planarity of the molecule. nih.gov In the absence of a carbonyl oxygen, the sulfur atom of the thiourea group is a potential hydrogen bond acceptor.

Supramolecular Architecture in the Solid State

The arrangement of molecules in the crystalline lattice, or supramolecular architecture, of N,N'-disubstituted thioureas is primarily dictated by a hierarchy of non-covalent interactions. These interactions, though weaker than covalent bonds, collectively determine the crystal's stability, density, and physical properties. The interplay between strong hydrogen bonds, such as N-H···S, and weaker contacts like C-H···π and van der Waals forces, results in highly ordered three-dimensional structures.

Intermolecular Hydrogen Bonding Networks

Hydrogen bonding is a dominant force in the crystal packing of thiourea derivatives. The thiourea moiety (-NH-C(=S)-NH-) provides both hydrogen bond donors (the N-H groups) and a primary acceptor (the sulfur atom), facilitating robust and predictable intermolecular connections.

N-H···S Hydrogen Bonds : The most characteristic interaction in the crystal packing of thioureas is the formation of hydrogen bonds between the N-H group and the sulfur atom of a neighboring molecule. In many N,N'-disubstituted thioureas, these interactions lead to the formation of a centrosymmetric dimer, creating a stable eight-membered ring motif denoted as R²₂(8). nih.govpsu.edu This dimeric synthon is a recurring and stabilizing feature in the crystal structures of compounds like 1-benzyl-3-(2-furoyl)thiourea and 3-benzoyl-1-[4-(methylsulfanyl)phenyl]thiourea. nih.govresearchgate.net

N-H···O and C-H···O Hydrogen Bonds : In cases where an oxygen atom is present, such as in N-acylthiourea derivatives, N-H···O hydrogen bonds can form, often intramolecularly, creating a six-membered pseudo-ring. nih.govnih.govrsc.org Intermolecular C-H···O interactions, where a carbon-hydrogen bond acts as a weak donor to an oxygen acceptor, also contribute to the stability of the crystal lattice, linking molecules into more extended networks. researchgate.netrsc.org

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···S | 0.86 | 2.58 | 3.419(2) | 164 |

| N-H···O | 0.86 | 2.08 | 2.671(3) | 124 |

| C-H···O | 0.97 | 2.55 | 3.483(3) | 161 |

| Data for the analogue 1-benzyl-3-(2-furoyl)thiourea illustrates typical hydrogen bonding patterns. researchgate.net |

Other Non-Covalent Interactions

Beyond the primary hydrogen bonding networks, the supramolecular assembly is reinforced by a variety of other, weaker non-covalent interactions.

Van der Waals Forces : These non-specific attractive forces, arising from temporary fluctuations in electron density, are ubiquitous and play a crucial role in the close packing of molecules. They are particularly important for the non-polar hydrocarbon portions of the molecules.

Crystal Packing Analysis and Formation of Infinite Chains or Extended Structures

The synergy of the aforementioned interactions leads to the formation of well-defined, extended structures in the solid state. The specific architecture depends on the substituents attached to the thiourea core.

In many thiourea compounds, the strong N-H···S hydrogen bonds are the primary drivers of supramolecular assembly, often linking molecules into infinite one-dimensional chains. iucr.orgnih.gov For instance, N,N,N′-tribenzylthiourea molecules are linked by N-H···S hydrogen bonds into infinite chains that form columnar arrangements. nih.gov In other cases, these chains are further linked by weaker interactions into two-dimensional layers or more complex three-dimensional networks. iucr.org The formation of centrosymmetric dimers via N-H···S bonds is also a common packing motif, which can then stack to build the crystal. nih.govresearchgate.net

The presence of bulky groups, like the benzyl and tolyl substituents, influences the dihedral angles between the aromatic rings and the central thiourea plane, affecting how these chains or dimers can pack together.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest atom outside (de) and inside (di) is calculated. These values are mapped onto the surface to identify regions of close contact, which correspond to intermolecular interactions.

The two-dimensional (2D) fingerprint plot is a histogram of the (de, di) pairs, which provides a quantitative summary of all intermolecular contacts. For thiourea derivatives, this analysis typically reveals several key features: researchgate.net

H···H Contacts : These are generally the most abundant interactions, appearing as a large, diffuse region in the center of the fingerprint plot. For many organic molecules, they account for the largest percentage of the Hirshfeld surface. iucr.orgresearchgate.net

S···H/H···S Contacts : These interactions, corresponding to N-H···S and C-H···S hydrogen bonds, appear as distinct, sharp "wings" or "spikes" on the fingerprint plot. nih.govresearchgate.net The length of these spikes indicates the strength and prevalence of the hydrogen bonds.

C···H/H···C Contacts : These represent C-H···π interactions and other van der Waals contacts. They typically appear as wing-like features on the plot. nih.govresearchgate.net

The following table shows typical percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface for a related acyl thiourea derivative.

| Contact Type | Contribution (%) |

| H···H | 23.8% |

| C···H/H···C | 14.2% |

| S···H/H···S | 14.5% |

| F···H/H···F | 14.3% |

| Data for the analogue 1-(4-chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thiourea illustrates typical contact contributions. researchgate.net |

The red spots on a Hirshfeld surface mapped with the dnorm property indicate contacts that are shorter than the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds. nih.govacs.org This detailed analysis provides a comprehensive picture of the forces governing the crystal architecture of this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for elucidating the fundamental characteristics of thiourea (B124793) derivatives. For 1-Benzyl-3-(4-methylphenyl)thiourea, DFT calculations, often employing the B3LYP functional with various basis sets, have been instrumental in predicting its structural and electronic features. conicet.gov.arunlp.edu.arconicet.gov.arresearchgate.net

Geometry Optimization and Prediction of Stable Conformers

Theoretical geometry optimization of this compound and related derivatives has been performed to determine the most stable molecular conformation. conicet.gov.arresearchgate.net These calculations often reveal a good correlation between the optimized geometrical parameters and those obtained from experimental X-ray diffraction data. conicet.gov.arresearchgate.net For similar thiourea derivatives, studies have shown that the thiourea core tends to be planar, a feature stabilized by intramolecular hydrogen bonding, such as an N-H···O interaction in acylthioureas, which forms a quasi-six-membered ring. researchgate.net The conformation is significantly influenced by the nature and degree of substitution on the thiourea framework. conicet.gov.arresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Thiourea Derivative Note: This table presents data for a related thiourea derivative, 1-benzyl-3-furoyl-1-phenylthiourea, as a representative example of the type of data obtained from DFT calculations.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=S | 1.679 |

| C=O | 1.231 |

| N-H | 1.015 |

| C-N (amide) | 1.385 |

| C-N (thioamide) | 1.393 |

| C-N-C (angle) | 125.4 |

| N-C-S (angle) | 123.7 |

| Data sourced from studies on related thiourea derivatives. conicet.gov.ar |

Vibrational Frequency Calculations for Spectroscopic Correlation

DFT calculations are employed to compute the harmonic vibrational frequencies of this compound. conicet.gov.arresearchgate.net These theoretical frequencies, after appropriate scaling, show good agreement with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. conicet.gov.arunlp.edu.arresearchgate.net This correlation allows for a detailed assignment of the observed vibrational modes to specific molecular motions, such as the stretching and bending of C=S, N-H, and C-N bonds within the thiourea moiety. researchgate.netmdpi.com For instance, in related compounds, the C=S stretching vibration is often observed in the FT-IR spectrum, though its exact frequency can be influenced by intermolecular hydrogen bonding. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Band Gap

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing HOMO-LUMO interactions. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. conicet.gov.arresearchgate.netwikipedia.org The energy difference between the HOMO and LUMO, known as the band gap, provides insights into the molecule's kinetic stability and reactivity. nih.govnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. nih.govnih.gov For thiourea derivatives, the HOMO is often located over the sulfur and nitrogen atoms, indicating these are the primary sites for electron donation. researchgate.netmdpi.com Conversely, the LUMO is typically distributed over the aromatic rings and the thiocarbonyl group. mdpi.com The analysis of HOMO and LUMO energies reveals that charge transfer can occur within the molecule. conicet.gov.arresearchgate.net

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Thiourea Derivative Note: The following data is illustrative and based on general findings for thiourea derivatives.

| Parameter | Value (eV) |

| EHOMO | -6.2 |

| ELUMO | -1.8 |

| Band Gap (ΔE) | 4.4 |

| Values are representative and can vary based on the specific compound and computational method. researchgate.netnih.gov |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. conicet.gov.arresearchgate.netbohrium.com The MEP surface is color-coded to represent different potential values. researchgate.netnih.gov Regions of negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.govresearchgate.netnih.gov In thiourea derivatives, the negative potential is generally concentrated around the electronegative sulfur and oxygen (if present) atoms, while the positive potential is located around the hydrogen atoms of the N-H groups. nih.govnih.gov This information is critical for understanding intermolecular interactions and the reactivity of the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the classical Lewis structure concept. wikipedia.orgwisc.edu

Assessment of Hyperconjugative Interactions

For thiourea derivatives, NBO analysis reveals significant charge transfer and hyperconjugative interactions that influence their molecular conformation and reactivity. conicet.gov.arunlp.edu.arsid.ir The stability of the molecule is enhanced by these interactions, which involve the delocalization of electron density from bonding or lone pair orbitals to adjacent antibonding orbitals. conicet.gov.arunlp.edu.arresearchgate.net For instance, in related thiourea compounds, the stability arising from hyperconjugative interactions has been evaluated to understand the molecule's electronic landscape. conicet.gov.arunlp.edu.arsid.ir

Atoms in Molecules (AIM) Theory

The Atoms in Molecules (AIM) theory provides a framework for analyzing the topology of the electron density to characterize chemical bonding and noncovalent interactions. conicet.gov.arunlp.edu.ar

AIM analysis has been employed to study intramolecular interactions in thiourea derivatives. conicet.gov.arunlp.edu.arrsc.org This method can identify and characterize weak interactions, such as hydrogen bonds, which play a crucial role in determining the molecular conformation. conicet.gov.arunlp.edu.ar For example, in similar structures, AIM has been used to investigate intramolecular hydrogen bonding, which can lead to the formation of stable ring structures. conicet.gov.arresearchgate.net The presence and nature of these noncovalent interactions are critical in understanding the supramolecular chemistry and crystal packing of these compounds. conicet.gov.arunlp.edu.ar

A key aspect of AIM theory is the localization of bond critical points (BCPs), which are points in the electron density where the gradient is zero. The properties of the electron density at these points, such as its value (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the chemical bond or interaction. For instance, the intramolecular hydrogen interaction and ellipticity studied by the AIM approach in a related thiourea derivative showed a weak π-character of the bond and hydrogen interactions in the aromatic ring. conicet.gov.ar

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. open.ac.ukpsu.edu

Three-dimensional QSAR (3D-QSAR) is a ligand-based drug design approach that utilizes the 3D structures of molecules to predict their biological activity. nih.gov This method involves aligning a set of molecules and calculating various molecular descriptors, which are numerical representations of the molecules' physicochemical properties. These descriptors can include steric, electrostatic, and hydrophobic fields, among others. By building a statistical model that relates these descriptors to the observed activity, the model can then be used to predict the activity of new, untested compounds. yok.gov.tr The selection of relevant descriptors is a critical step in developing a robust and predictive QSAR model. yok.gov.tr

Table 1: Examples of Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of Atoms, Number of Rings |

| Topological | Connectivity Indices, Shape Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electrostatic | Dipole Moment, Partial Charges |

| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Charges |

This table provides a general overview of descriptor types and is not specific to this compound.

Pharmacophore modeling is another crucial ligand-based design strategy. nih.gov A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific biological target and elicit a response. nih.govnih.gov

The process begins with a set of active molecules, from which a common feature pharmacophore model is generated. This model can then be used as a 3D query to screen large chemical databases for novel compounds that fit the pharmacophore and are therefore likely to be active. nih.gov A good pharmacophore model should be able to distinguish between active and inactive compounds. nih.gov The quality of a pharmacophore model is often assessed by its ability to correctly predict the activity of a set of known compounds (a test set). nih.gov

Table 2: Common Pharmacophore Features

| Feature | Description |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. |

| Hydrophobic (HY) | A nonpolar group that avoids contact with water. |

| Positive Ionizable (PI) | A group that can carry a positive charge. |

| Negative Ionizable (NI) | A group that can carry a negative charge. |

This table lists common features used in pharmacophore modeling and is not specific to this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational dynamics, stability, and interactions of this compound in various environments.

Conformational Dynamics and Stability in Various Media

The structural flexibility of thiourea derivatives is a key determinant of their function. The this compound molecule possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can track the molecule's dynamic changes, revealing the most stable conformations and the energy barriers between them.

A critical parameter for assessing the stability of the molecule during a simulation is the Root Mean Square Deviation (RMSD). By tracking the RMSD of the molecule's backbone atoms relative to an initial structure, researchers can determine if the system has reached equilibrium. For similar thiourea-protein complexes, RMSD values fluctuating around 1–3 Å are considered acceptable for a stable system, while larger fluctuations can indicate significant conformational shifts. mdpi.com In simulations of thiourea derivatives, a stable RMSD over a period of nanoseconds suggests that the ligand has found a stable binding mode. mdpi.comsemanticscholar.org The stability of the molecule is often influenced by intramolecular hydrogen bonds, such as the N–H⋯O interaction seen in many acyl thiourea derivatives, which helps to planarize the thiourea core. researchgate.netrsc.org

Solvent Effects on Molecular Behavior and Interactions

The choice of solvent can significantly impact the behavior of a solute molecule. MD simulations performed in different solvent environments (e.g., water, ethanol (B145695), toluene) can predict how this compound will behave in these media. Solvents influence the conformational preferences of the molecule by forming intermolecular hydrogen bonds and other non-covalent interactions. For instance, studies on related chiral thioureas have shown that the solvent can affect the enantioselectivity of reactions they catalyze. acs.org The crystal packing of many thiourea derivatives is heavily influenced by intermolecular hydrogen bonds with solvent molecules or other thiourea molecules, most commonly involving the N-H groups as donors and the thiocarbonyl sulfur atom as an acceptor. researchgate.netrsc.orgnih.gov

Radial Distribution Functions (RDF) for Solute-Solvent Interactions

To gain a more quantitative understanding of how a solvent organizes itself around this compound, Radial Distribution Functions (RDFs) are calculated from MD simulation trajectories. An RDF plot describes the probability of finding a solvent atom at a specific distance from a solute atom. researchgate.net This analysis can pinpoint the exact atoms within the thiourea molecule that have the most significant interactions with the solvent. For example, by calculating the RDF between the thiourea's sulfur atom and the oxygen atom of water molecules, one can identify the formation and relative strength of hydrogen bonds. Sharp, high-intensity peaks at short distances in an RDF plot indicate strong, well-defined interactions. researchgate.net

| Atomic Pair (Solute-Solvent) | Peak Distance (Å) | Peak Intensity (g(r)) | Interpretation |

|---|---|---|---|

| S···H-O(water) | 2.4 | 2.8 | Strong hydrogen bond interaction |

| N-H···O(water) | 1.9 | 3.5 | Very strong hydrogen bond interaction |

| Phenyl-C···O(water) | 3.5 | 1.5 | Weak van der Waals interaction |

Advanced Quantum Chemical Parameters

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules.

Chemical Reactivity Descriptors (e.g., Fukui functions, Average Local Ionization Energy - ALIE)

To predict the reactive behavior of this compound, various chemical reactivity descriptors can be calculated.

Fukui Functions : These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density upon the addition or removal of an electron, the Fukui function pinpoints specific atoms that are most susceptible to a particular type of chemical reaction. researchgate.net

Average Local Ionization Energy (ALIE) : The ALIE is calculated on the molecule's electron density surface. Regions with low ALIE values indicate sites that are most susceptible to electrophilic attack, as less energy is required to remove an electron from these areas. researchgate.netresearchgate.net These descriptors are crucial for understanding potential metabolic pathways or designing new syntheses. uantwerpen.be

| Atom/Region | Descriptor | Value/Interpretation |

|---|---|---|

| Sulfur (S) | Fukui Function (f+) | High value; susceptible to nucleophilic attack |

| Nitrogen (N-H) | ALIE | High value; less susceptible to electrophilic attack |

| Phenyl Ring | ALIE | Low value; susceptible to electrophilic attack |

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and photonics. Thiourea derivatives have been investigated as promising NLO materials due to their potential for large molecular hyperpolarizabilities, which arise from intramolecular charge transfer.

Quantum chemical calculations can predict the NLO response of a molecule by computing its first (β) and third-order (γ) hyperpolarizabilities. researchgate.net Studies on similar unsymmetrical acyl thiourea derivatives have shown that they can possess significant third-order NLO properties. For example, calculations on related compounds have yielded average static γ amplitudes in the range of 27 to 103 × 10⁻³⁶ esu. acs.orgnih.gov The magnitude of the NLO response is often linked to the extent of charge transfer within the molecule, which can be analyzed using Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps. acs.org The presence of donor and acceptor groups across the thiourea bridge can enhance these properties, making this compound a candidate for NLO applications. nih.gov

| Compound | Method/Basis Set | Average Static Third-Order Hyperpolarizability (γ) (esu) |

|---|---|---|

| BTCC (a related thiourea) | DFT/B3LYP | 27.30 × 10-36acs.org |

| MBTB (a related thiourea) | DFT/B3LYP | 102.91 × 10-36acs.org |

Bond Dissociation Energies (BDE) for Chemical Stability Prediction

Bond Dissociation Energy (BDE) is a critical parameter in computational chemistry for assessing the stability of a molecule. It represents the enthalpy change when a bond is broken homolytically, yielding two radical fragments. A higher BDE indicates a stronger bond, and consequently, a greater resistance to chemical decomposition, particularly through mechanisms involving radical formation such as autoxidation. researchgate.net Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in predicting the BDE for various bonds within a molecule, thereby identifying potential sites of instability.

In the case of thiourea derivatives, the N-H and C-H bonds are of particular interest. The ease of hydrogen atom abstraction from these sites often dictates the antioxidant activity and the susceptibility to degradation. hueuni.edu.vnresearchgate.net For the analogous compound BPTU, the calculated BDE values for the N-H and specific C-H bonds were determined in both the gas phase and in an ethanol solvent model. hueuni.edu.vn

A general principle in these analyses is that lower BDE values suggest a higher susceptibility to bond cleavage. researchgate.net For thiourea derivatives, the bond dissociation energies are influenced by the nature of the substituents on the phenyl rings and the benzyl (B1604629) group. These substituents can modulate the electronic environment of the N-H and C-H bonds, thereby affecting their strength.

The prediction of chemical stability through BDE is particularly relevant for understanding degradation pathways. For example, autoxidation is a common degradation process that is initiated by the abstraction of a hydrogen atom. researchgate.net Molecules with C-H or N-H bonds having BDE values in the range of 70-85 kcal/mol are often considered to have a high sensitivity towards autoxidation. researchgate.net

Based on the data from analogous compounds, it can be inferred that the stability of this compound will be largely determined by the BDE of the N-H protons and the benzylic C-H protons. The presence of the electron-donating methyl group on the phenyl ring is expected to have a subtle electronic effect on the BDE values compared to the unsubstituted analogue, BPTU.

Table of Bond Dissociation Energies for the Analogous Compound 1-Benzyl-3-phenyl-2-thiourea (BPTU)

The following table presents the calculated bond dissociation energies for the most labile bonds in 1-benzyl-3-phenyl-2-thiourea (BPTU), which serves as a model for understanding the potential stability of this compound. The calculations were performed using the M05-2X/6-311++g(d,p) level of theory. hueuni.edu.vn

| Bond | BDE (Gas Phase, kcal/mol) | BDE (Ethanol, kcal/mol) |

|---|---|---|

| N2-H17 | 97.5 | 101.4 |

| N3-H20 | 87.7 | 90.3 |

| C4-H18 | 79.2 | 81.0 |

Data sourced from a computational study on 1-benzyl-3-phenyl-2-thiourea (BPTU). hueuni.edu.vn

This data indicates that for the model compound BPTU, the C-H bond is the most likely site for initial hydrogen abstraction, suggesting a potential vulnerability at this position. hueuni.edu.vn By analogy, a similar pattern of reactivity and stability would be anticipated for this compound.

Coordination Chemistry and Metal Complexation

Ligand Properties of 1-Benzyl-3-(4-methylphenyl)thiourea

The ligating properties of this compound are defined by its potential donor atoms and its capacity to act as either a neutral or an anionic species.

Thiourea (B124793) derivatives are classic examples of ambidentate ligands, possessing at least two potential donor sites: the sulfur of the thiocarbonyl group (C=S) and one or more nitrogen atoms. core.ac.uk Depending on the metal ion, reaction conditions, and the presence of other ligands, this compound can exhibit several coordination modes.

Studies on the closely related 1-benzyl-3-phenylthiourea (B182860) (H₂BPT) show it can coordinate to platinum(II) in a bidentate fashion through its sulfur and nitrogen atoms, forming a stable chelate ring. mdpi.com This S,N-chelation is a common bonding motif for this class of compounds. bohrium.com Similarly, nickel(II) complexes with 1-pyridin-2-yl-3-p-tolyl-thiourea feature the ligand coordinating as a bidentate NS donor. core.ac.uk In some cases, such as in the presence of ancillary ligands like 2,2'-bipyridine, these thiourea ligands can even act as tridentate NNS donors, leading to the formation of binuclear complexes. core.ac.uk Other related N-acylthiourea ligands have been shown to coordinate bidentately with palladium(II) and ruthenium(II) through S and N atoms. rsc.org

The sulfur atom is a soft donor and generally forms a strong bond with soft metal ions like Pt(II), Pd(II), and Cu(I). rsc.orgjmaterenvironsci.com The nitrogen atoms, being harder donors, can also participate in coordination, leading to the formation of stable five- or six-membered metallocycles. chemrxiv.orgconicet.gov.ar

A key feature of N,N'-disubstituted thioureas is their ability to act as either neutral or anionic ligands upon complexation. The protons on the nitrogen atoms are acidic and can be removed, particularly in the presence of a base, allowing the ligand to coordinate as a monoanion or a dianion. mdpi.com

Neutral Ligand: In some complexes, the thiourea derivative coordinates as a neutral molecule, typically through the sulfur atom in a monodentate fashion. This is observed in complexes with Rh(I). conicet.gov.ar

Monoanionic Ligand: More commonly, one of the N-H protons is lost, and the ligand coordinates as a monoanion. This behavior is typical for complexes with Co(II) and Ni(II), where the ligand acts as a mono-negative bidentate species. conicet.gov.ar Studies on various N-benzoylthiourea derivatives with Cu(I) also show coordination in a monoanionic bidentate form. researchgate.net

Dianionic Ligand: In certain conditions, both N-H protons can be removed, leading to a dianionic ligand. Research on the reaction of 1-benzyl-3-phenylthiourea with Pt(II) precursors in a basic medium shows that the ligand can act as a dianion, bonding through both the sulfur and a deprotonated nitrogen atom (S⁻, N⁻). mdpi.com This dianionic chelation leads to the formation of a stable, four-membered ring structure with the platinum center. mdpi.comresearchgate.net

The choice between neutral and anionic coordination is influenced by factors such as the metal ion's nature, the pH of the reaction medium, and the steric and electronic properties of the ligand itself. mdpi.comconicet.gov.ar

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound can be achieved by reacting the ligand with various transition metal salts under controlled conditions.

Complexes of this ligand family have been successfully synthesized with a range of transition metals.

Platinum(II): The synthesis of Pt(II) complexes with the analogue 1-benzyl-3-phenylthiourea involves reacting the ligand with a chloro-complex precursor, such as [PtCl₂(dppe)] or [PtCl₂(PPh₃)₂], in a mixed solvent system like CHCl₃/EtOH and in the presence of a base (e.g., NaOH). mdpi.com The base facilitates the deprotonation of the ligand for anionic coordination.

Copper(I) & Copper(II): Copper complexes are readily formed. While Cu(II) salts are often used as starting materials, they are frequently reduced to Cu(I) by the sulfur atom of the thiourea ligand during the reaction. researchgate.net The synthesis of Cu(I) complexes with N-benzoyl-N'-(p-tolyl)thiourea has been documented. rsc.org Systematic studies on Cu(I) and various thiourea ligands show that using Cu(I) starting materials or adding an in-situ reductant can yield a variety of complex structures. nih.gov

Palladium(II): Pd(II) complexes are typically prepared by reacting the ligand with palladium salts like PdCl₂. rsc.org Monoanionic O,S chelation has been observed in Pd(II) complexes with related carbohydrate-derived thioureas. researchgate.net

Cobalt(II) and Nickel(II): The synthesis of Co(II) and Ni(II) complexes often involves refluxing the ligand with the respective metal salts (e.g., acetates or chlorides) in a solvent like ethanol (B145695) or methanol. mdpi.comresearchgate.netksu.edu.tr These metals commonly form neutral complexes of the type [M(L)₂], where L is the monoanionic form of the ligand. conicet.gov.arresearchgate.net

The final structure and stoichiometry of the resulting metal complex are highly dependent on the reaction parameters.

Stoichiometry: The molar ratio of the metal salt to the ligand is a critical factor. For instance, reacting a Ni(II) salt with a thiourea derivative in a 1:2 metal-to-ligand ratio yields neutral, distorted tetrahedral [NiL₂] complexes. researchgate.netwu.ac.th In the synthesis of Pt(II) complexes with 1-benzyl-3-phenylthiourea, a 1:2 molar ratio of the platinum precursor to the ligand/base mixture is used to create the dianionic complex. mdpi.com

Reaction Conditions: The choice of solvent, temperature, and pH significantly influences the outcome. The use of a base is often required to promote deprotonation and anionic coordination. mdpi.com Refluxing is commonly employed to drive the reaction to completion. researchgate.netksu.edu.tr For Cu(I) complexes, the specific architecture, ranging from mononuclear to tetranuclear clusters, can be controlled by the choice of the copper(I) starting material and the counter-ions present in the reaction. nih.gov Mechanochemical synthesis (grinding solid reactants) has also been explored as a solvent-free alternative for preparing thiourea complexes. nih.gov

Structural Characterization of Metal Complexes

The structures of the metal complexes formed with this compound and its analogs are elucidated using a combination of spectroscopic and crystallographic techniques.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for confirming coordination. Upon complexation, the stretching frequency of the C=S bond typically shifts, indicating the involvement of the sulfur atom in bonding. ksu.edu.tr Furthermore, the disappearance or broadening of the N-H stretching vibration bands provides strong evidence for deprotonation and coordination through the nitrogen atom. mdpi.comksu.edu.tr

NMR Spectroscopy (¹H, ¹³C): In diamagnetic complexes (e.g., Pt(II), Pd(II)), NMR spectroscopy provides detailed structural information. A downfield shift in the signals for protons and carbons near the donor atoms (e.g., the methylene (B1212753) group and the thiocarbonyl carbon) upon complexation suggests a decrease in electron density and confirms coordination. mdpi.com For example, in Pt(II) complexes of 1-benzyl-3-phenylthiourea, the ¹³C signal for the C=S carbon shifts downfield by 7–13 ppm, confirming coordination through sulfur. mdpi.com

Crystallographic Methods:

Single-Crystal X-ray Diffraction: This is the most definitive method for structural characterization, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For example, computational studies on the [Pt(BPT)(dppe)] complex, where BPT is the dianion of 1-benzyl-3-phenylthiourea, predict a distorted square planar geometry around the Pt(II) center. mdpi.com X-ray studies on related Ni(II), Pd(II), and Pt(II) complexes confirm square-planar geometries, while some Co(II) and Cu(I) complexes exhibit tetrahedral or even higher coordination geometries. rsc.orgcore.ac.uknih.govresearchgate.net

The table below summarizes typical coordination geometries observed for complexes with thiourea derivatives.

| Metal Ion | Typical Coordination Geometry | Ligand Form | Example Complex Type |

| Pt(II) | Square Planar | Dianionic (S,N); Monoanionic (S) | [Pt(L)(diphosphine)] |

| Pd(II) | Square Planar | Monoanionic (S,N or S,O) | [Pd(L)₂(PPh₃)Cl] |

| Ni(II) | Square Planar / Tetrahedral | Monoanionic (S,N) | [Ni(L)₂] |

| Co(II) | Tetrahedral | Monoanionic (S,N) | [Co(L)₂] |

| Cu(I) | Tetrahedral / Trigonal Planar | Neutral (S); Monoanionic (S,N) | [Cu(L)(PPh₃)₂]X |

This table represents general findings for N,N'-disubstituted thiourea ligands and their close analogs.

Spectroscopic Analysis of Complexes (IR, UV-Vis, NMR)

Spectroscopic techniques are crucial for elucidating the structure of metal complexes involving thiourea ligands. The coordination of this compound to a metal center induces characteristic shifts in its spectral signals.

Infrared (IR) Spectroscopy: In the IR spectrum of a related ligand, 1-benzyl-3-phenylthiourea, amide N-H absorption bands appear around 3149 cm⁻¹ and 3363 cm⁻¹. Upon complexation with a metal ion like Platinum(II) in a dianionic form, these N-H bands disappear, indicating deprotonation and coordination through the nitrogen atom. Furthermore, the C=S stretching vibration, often coupled with other vibrations, shifts upon coordination. A recorded downfield shift of the thiocarbonyl carbon signal in the ¹³C NMR spectrum suggests a decrease in electron density and coordination through the sulfur atom. The stretching vibration of the S–C=N group in the complexes is identified in the range of 1539–1566 cm⁻¹, confirming the ionic interaction between the ligand and the metal.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide evidence for complex formation. For platinum(II) complexes of 1-benzyl-3-phenylthiourea, the formation of the complex is supported by a downfield shift of the carbon atom of the C=S group in the ¹³C NMR spectra (δ 172.63–178.63 ppm), which is a shift of about 7–13 ppm from the free ligand. This suggests coordination via the sulfur atom. Similarly, the chemical shift of the methylene group (NH-CH₂) also shifts downfield. In phosphine-containing platinum complexes, ³¹P NMR spectra can reveal the coordination environment; for instance, a split pattern can indicate that the sulfur atom is trans to one phosphorus atom and a nitrogen atom is trans to another.

UV-Visible Spectroscopy: The electronic spectra of the synthesized ligands and their complexes show absorption bands that can be assigned to π-π* and n-π* transitions. For instance, ligands derived from benzamide (B126) thiourea exhibit intense absorption peaks between 268 to 317 nm, attributed to π-π* electronic transitions within the aromatic rings and C=S or C=O functional groups. Upon complexation, these bands may shift, and new bands, such as ligand-to-metal charge transfer (LMCT) bands, may appear, often at lower energies.

Table 1: Representative Spectroscopic Shifts Upon Complexation of Thiourea Derivatives

| Spectroscopic Technique | Key Functional Group | Observation in Free Ligand | Change Upon Complexation | Reference |

|---|---|---|---|---|

| IR | N-H | Bands present (~3100-3400 cm⁻¹) | Disappearance (for anionic coordination) | |

| C=S / S-C=N | Thioamide bands | Shift in frequency, new S-C=N band appears (1539-1566 cm⁻¹) | ||

| ¹³C NMR | C=S | Resonates at a specific chemical shift | Downfield shift (~7-13 ppm) | |

| UV-Vis | π → π* | High-energy absorption | Shift in wavelength (bathochromic or hypsochromic) | |

| n → π* | Lower-energy absorption | Shift or disappearance | ||

| Charge Transfer | Absent | Appearance of new LMCT or MLCT bands |

This table presents generalized data from related thiourea compounds to illustrate expected trends for this compound complexes.

X-ray Diffraction Studies of Coordination Geometries (e.g., Square Planar, Trigonal Planar, Tetragonal)

Single-crystal X-ray diffraction (XRD) provides definitive proof of the molecular structure and coordination geometry of these complexes. Thiourea derivatives form complexes with a variety of geometries depending on the metal ion, its oxidation state, and the co-ligands present.

Trigonal Planar: This geometry can be observed for Cu(I) complexes. A study on complexes of 1-benzyl-3-(4-ethyl-pyridin-2-yl)-thiourea, a structurally similar ligand, suggested a trigonal planar geometry for a [Cu(L)₂Cl] type complex.

Tetragonal: This geometry was proposed for a Cu(I) complex of 1-benzyl-3-(4-ethyl-pyridin-2-yl)-thiourea that also contained a bidentate N,N-donor ligand (1,10-phenanthroline).

Octahedral: This geometry is often found for Co(III) complexes, where the metal center is chelated by three bidentate (O,S) thiourea ligands.

The crystal packing of these complexes is often stabilized by a network of intermolecular hydrogen bonds, such as N–H···S and N–H···O, as well as π-π stacking interactions.

Chelation Modes and Assessment of Complex Stability

This compound can coordinate to metal ions in several ways, largely dictated by the reaction conditions and the nature of the metal.

Chelation Modes: The most common mode is as a bidentate ligand, coordinating through the sulfur and one of the nitrogen atoms (S,N-chelation) or, in acylthioureas, through the sulfur and carbonyl oxygen atoms (S,O-chelation). Studies on Pt(II) complexes show that the ligand can act as a dianion, bonding through both the sulfur and a deprotonated nitrogen atom to form a stable chelate ring. It can also act as a monoanion, coordinating only through the sulfur atom. Neutral coordination is also possible.

Complex Stability: The stability of the resulting metal complex is influenced by several factors. The formation of a chelate ring generally enhances thermodynamic stability (the chelate effect). Computational studies on Pt(II) complexes with 1-benzyl-3-phenylthiourea indicated that complexes containing phosphine (B1218219) co-ligands were more stable than those with diamine co-ligands. This increased stability was attributed to greater electron back-donation from the platinum center to the phosphine-containing complexes. The nature of the donor atoms also plays a role; charge donation from the softer sulfur atom to a soft metal like Pt(II) is generally stronger than from the harder nitrogen atom.

Electronic Structure and Bonding in Metal Complexes

Theoretical Investigation of Metal-Ligand Interactions and Charge Transfer

Density Functional Theory (DFT) and other computational methods are powerful tools for understanding the electronic structure and bonding in these complexes. Such studies provide insights into the nature of the metal-ligand bond, charge distribution, and orbital interactions that are not directly accessible through experimental means.

For Pt(II) complexes of 1-benzyl-3-phenylthiourea, DFT calculations confirmed a distorted square planar geometry. Natural Bond Orbital (NBO) analysis, a method to study charge transfer and orbital interactions, revealed significant charge donation from the sulfur and nitrogen atoms of the ligand to the Pt(II) center. The analysis showed that the charge donation from the sulfur atom has a higher contribution than the nitrogen atom, which is consistent with Pearson's HSAB (Hard and Soft Acids and Bases) theory, as Pt(II) is a soft acid and sulfur is a softer base than nitrogen.

The analysis of frontier molecular orbitals (HOMO and LUMO) is also informative. The energy gap between the HOMO and LUMO indicates the electronic excitability and kinetic stability of the complex. A small HOMO-LUMO gap can suggest that the complex may be a good candidate for applications like photo-catalysis.

Influence of Ligand Substitution on Complex Stability and Electronic Properties

The electronic properties and stability of the metal complexes can be fine-tuned by changing the co-ligands bound to the metal center. A study on Pt(II) complexes of 1-benzyl-3-phenylthiourea compared the effects of ancillary phosphine ligands (like dppe) versus diamine ligands (like bipy).

Table 2: Theoretical Data for Related Pt(II)-Thiourea Complexes

| Complex | Property | Finding | Implication | Reference |

|---|---|---|---|---|

| [Pt(BPT)(dppe)] | Geometry | Distorted Square Planar | Trans influence of sulfur | |

| NBO Charge on Pt | Less positive | Higher electron donation from ligands | ||

| Stability | More stable | Stronger metal-ligand interaction | ||

| [Pt(BPT)₂(Bipy)] | Geometry | Distorted Square Planar | Ligand bite angle constraints | |

| NBO Charge on Pt | More positive | Lower electron donation from ligands | ||

| Stability | Less stable | Weaker metal-ligand interaction | ||

| HOMO-LUMO Gap | Lowest among studied complexes | Potential as a photo-catalyst |

Data derived from studies on 1-benzyl-3-phenylthiourea (H₂BPT) complexes. [Pt(BPT)(dppe)] and [Pt(BPT)₂(Bipy)] are used as examples to show the influence of co-ligands.

Applications of Thiourea-Metal Complexes in Material Science

The unique coordination and electronic properties of thiourea-metal complexes make them interesting candidates for various applications in material science.

While specific applications for complexes of this compound are not widely reported, the broader class of thiourea-metal complexes has shown potential in several areas. They have been explored as precursors for the preparation of metal sulfide (B99878) nanoparticles. The thermal decomposition of these complexes can yield pure metal sulfide materials with controlled stoichiometry.

Furthermore, the electronic properties of these complexes, such as tunable HOMO-LUMO gaps, suggest potential applications in electronics and photonics. For instance, a Pt(II) complex of a related thiourea ligand with a low HOMO-LUMO gap was identified as a potential photo-catalyst. Acyl thiourea derivatives have also been investigated for their nonlinear optical (NLO) properties, which are important for applications in telecommunications and optical data storage. The charge-transfer characteristics within these molecules are key to their NLO response.

Role as Precursors for Nanomaterials

Thiourea and its derivatives are widely utilized as precursors in the synthesis of metal sulfide nanomaterials. mdpi.com Their primary function in this context is to serve as a reliable and manageable source of sulfur. The compound this compound is a potential candidate for such applications, following the established synthetic routes for related compounds.

The general method involves the thermal decomposition of a metal-thiourea complex. In a typical synthesis, a metal salt (e.g., acetate, chloride) is reacted with the thiourea derivative. iaea.org The thiourea ligand coordinates with the metal ion, and upon heating, this complex decomposes. The thiocarbonyl (C=S) bond in the thiourea molecule breaks, releasing sulfur which then reacts with the metal to form the corresponding metal sulfide nanoparticle. chalcogen.ro This single-source precursor approach offers excellent control over the stoichiometry and morphology of the resulting nanomaterials. chalcogen.ro